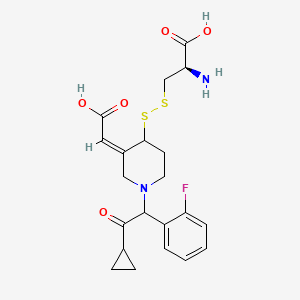

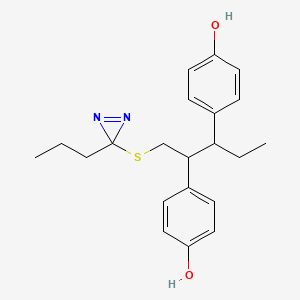

R-119251 (Prasugrel Metabolite)(Mixture of Diastereoisomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-119251 is a metabolite of Prasugrel . Prasugrel is a platelet inhibitor used to prevent the formation of blood clots . It is intended for pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of R-119251 is C21H25FN2O5S2 . Its molecular weight is 474.52 g/mol . The structure of R-119251 is not available in the search results .Physical And Chemical Properties Analysis

R-119251 has a molecular weight of 474.52 g/mol . Its solubility and stability refer to the Certificate of Analysis (COA) .Scientific Research Applications

Stereoselective Pharmacological Activity

The active metabolite R-138727 consists of four stereoisomers, demonstrating stereoselective inhibition of platelet aggregation. Studies have shown that the (R, S)-isomer of R-138727 is the most potent in inhibiting ADP-induced platelet aggregation, highlighting the significance of the stereoselectivity in its antiplatelet effects (Hasegawa et al., 2005). This stereoselectivity is critical for the compound's pharmacological efficacy and has implications for the development of antiplatelet therapies.

Biotransformation and Pharmacokinetics

Prasugrel is metabolized to its active thiol-containing metabolite, R-138727, through a two-step process involving initial hydrolysis to a thiolactone intermediate (R-95913) followed by oxidative transformation by cytochromes P450. The efficiency of this metabolic pathway facilitates the rapid onset of prasugrel's antiplatelet action. Further investigations into the metabolism of prasugrel have identified the involvement of various cytochrome P450 isoforms and other enzymes in the bioactivation process, providing insight into the drug's pharmacokinetics and the potential for drug-drug interactions (Hagihara et al., 2010).

Pharmacodynamic Modeling

Quantitative prediction models have been developed to estimate the exposure of patients to the active metabolite of prasugrel, using concentrations of downstream metabolites. These models facilitate the understanding of prasugrel's pharmacodynamics and support personalized dosing strategies to optimize therapeutic outcomes (Ernest et al., 2009).

properties

IUPAC Name |

(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O5S2/c22-15-4-2-1-3-14(15)19(20(27)12-5-6-12)24-8-7-17(13(10-24)9-18(25)26)31-30-11-16(23)21(28)29/h1-4,9,12,16-17,19H,5-8,10-11,23H2,(H,25,26)(H,28,29)/b13-9-/t16-,17?,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPOCARAOGXMMH-DGVXAMKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)SSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)SSC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)